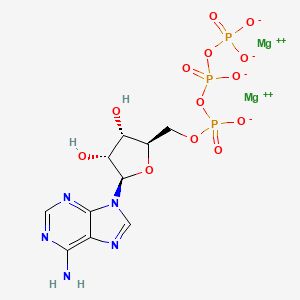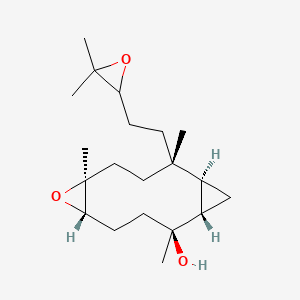
ATP (dimagnesium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine triphosphate (dimagnesium) is a biologically active form of adenosine triphosphate, which is the primary energy carrier in cells. This compound is essential for various cellular processes, including muscle contraction, nerve impulse propagation, and chemical synthesis. Adenosine triphosphate (dimagnesium) is often referred to as the “molecular unit of currency” for intracellular energy transfer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Adenosine triphosphate (dimagnesium) can be synthesized through enzymatic reactions involving adenosine diphosphate and inorganic phosphate in the presence of magnesium ions. The reaction typically occurs in the mitochondria of cells during cellular respiration. The presence of magnesium ions is crucial as they stabilize the adenosine triphosphate molecule and facilitate its binding to enzymes .
Industrial Production Methods
Industrial production of adenosine triphosphate (dimagnesium) involves the extraction of adenosine triphosphate from biological sources, followed by the addition of magnesium ions. This process ensures the formation of the biologically active dimagnesium complex. The extracted adenosine triphosphate can be quantified using high-performance liquid chromatography or bioluminescence assays .
Chemical Reactions Analysis
Types of Reactions
Adenosine triphosphate (dimagnesium) undergoes several types of chemical reactions, including:
Phosphorylation: Adenosine triphosphate acts as a phosphate donor in phosphorylation reactions, which are essential for signal transduction and metabolic regulation.
Common Reagents and Conditions
Hydrolysis: This reaction typically occurs in the presence of water and specific enzymes such as adenosine triphosphatases.
Phosphorylation: Kinases are the enzymes that facilitate phosphorylation reactions, using adenosine triphosphate as a phosphate donor.
Major Products Formed
Hydrolysis: Adenosine diphosphate and inorganic phosphate.
Phosphorylation: Various phosphorylated intermediates involved in metabolic pathways.
Scientific Research Applications
Adenosine triphosphate (dimagnesium) has numerous applications in scientific research:
Mechanism of Action
Adenosine triphosphate (dimagnesium) exerts its effects by acting as an energy carrier. The magnesium ions stabilize the adenosine triphosphate molecule, allowing it to bind to enzymes and participate in energy transfer reactions. The hydrolysis of adenosine triphosphate to adenosine diphosphate and inorganic phosphate releases energy, which is used to power various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Adenosine diphosphate (dimagnesium): Similar to adenosine triphosphate (dimagnesium) but with one less phosphate group.
Adenosine monophosphate (dimagnesium): Contains only one phosphate group and is less energy-rich compared to adenosine triphosphate.
Uniqueness
Adenosine triphosphate (dimagnesium) is unique due to its high energy content and its role as the primary energy carrier in cells. The presence of magnesium ions enhances its stability and binding affinity to enzymes, making it more efficient in energy transfer reactions compared to other nucleotides .
Properties
Molecular Formula |
C10H12Mg2N5O13P3 |
|---|---|
Molecular Weight |
551.76 g/mol |
IUPAC Name |
dimagnesium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O13P3.2Mg/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+2/p-4/t4-,6-,7-,10-;;/m1../s1 |
InChI Key |
YGXMYKTZDMYISM-IDIVVRGQSA-J |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Mg+2].[Mg+2] |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Mg+2].[Mg+2] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Mg+2].[Mg+2] |
Pictograms |
Irritant |
Synonyms |
Adenosine Triphosphate Adenosine Triphosphate, Calcium Salt Adenosine Triphosphate, Chromium Ammonium Salt Adenosine Triphosphate, Chromium Salt Adenosine Triphosphate, Magnesium Chloride Adenosine Triphosphate, Magnesium Salt Adenosine Triphosphate, Manganese Salt Adenylpyrophosphate ATP ATP MgCl2 ATP-MgCl2 Atriphos CaATP Chromium Adenosine Triphosphate Cr(H2O)4 ATP CrATP Magnesium Adenosine Triphosphate Manganese Adenosine Triphosphate MgATP MnATP Striadyne |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(1S,10R)-4-hydroxy-3,5,14-trimethoxy-18-methyl-18-azatetracyclo[8.5.3.01,11.02,7]octadeca-2,4,6,11,14-pentaen-13-one](/img/structure/B1258032.png)


![[11C]Phenethylguanidine](/img/structure/B1258040.png)




